molecular formula C24H22ClN3O3 B11184954 2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide

2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide

Cat. No.: B11184954
M. Wt: 435.9 g/mol
InChI Key: XFRLTKHSCUWCDP-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a dimethylamino-substituted phenyl group, and a benzoxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methylphenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents such as thionyl chloride. This acyl chloride is then reacted with 2-[4-(dimethylamino)phenyl]-1,3-benzoxazole-5-amine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenoxy compounds.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide is unique due to its combination of a chlorinated phenoxy group, a dimethylamino-substituted phenyl group, and a benzoxazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C24H22ClN3O3/c1-15-12-17(25)6-10-21(15)30-14-23(29)26-18-7-11-22-20(13-18)27-24(31-22)16-4-8-19(9-5-16)28(2)3/h4-13H,14H2,1-3H3,(H,26,29)

InChI Key

XFRLTKHSCUWCDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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